molecular formula C14H16N2O3 B15055468 3-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid

3-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid

Cat. No.: B15055468
M. Wt: 260.29 g/mol
InChI Key: UYQVGFBFYWXSMK-UHFFFAOYSA-N
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Description

3-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is a benzoic acid derivative featuring a cyclopropyl-substituted 2-oxoimidazolidine moiety linked via a methylene bridge. This compound combines a polar carboxylic acid group with a conformationally constrained imidazolidinone ring, making it structurally distinct from simpler benzoic acid analogs.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

3-[(3-cyclopropyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C14H16N2O3/c17-13(18)11-3-1-2-10(8-11)9-15-6-7-16(14(15)19)12-4-5-12/h1-3,8,12H,4-7,9H2,(H,17,18)

InChI Key

UYQVGFBFYWXSMK-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN(C2=O)CC3=CC(=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid typically involves the reaction of cyclopropylamine with 2-oxoimidazolidine-1-carboxylic acid, followed by a coupling reaction with 3-bromomethylbenzoic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Reaction Analysis

The compound undergoes diverse chemical transformations due to its functional groups (benzoic acid, imidazolidinone).

2.1 Oxidation

  • Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Outcome : Oxidation of benzoic acid moiety or imidazolidinone ring.

2.2 Reduction

  • Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Outcome : Reduction of carbonyl groups (e.g., ketones, carboxylic acids).

2.3 Substitution Reactions

  • Nucleophilic Substitution :

    • Target: Benzoic acid moiety.

    • Reagents: NaOH, K₂CO₃.

  • Electrophilic Aromatic Substitution :

    • Activated by imidazolidinone ring’s electron-withdrawing effects (e.g., nitration, acylation).

2.4 Alkylation

  • Conditions : Bases (e.g., NaH) and alkyl halides/sulfonates.

  • Outcome : Functionalization of the imidazolidinone ring .

Reaction Conditions and Optimization

ParameterDetailsSource
Temperature 60–90°C for coupling reactions; 90°C for Pd-catalyzed reactions
Catalysts CuI, Pd(PPh₃)₂Cl₂, sodium cyanoborohydride
Solvents Et₃N, DMF, DMSO
Yield Factors Ligand-free conditions, argon atmosphere to minimize side reactions

Structural and Functional Insights

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₃
Molecular Weight 260.29 g/mol
Solubility Soluble in organic solvents (e.g., DMSO, DMF)

The cyclopropyl group enhances lipophilicity, while the imidazolidinone ring contributes to hydrogen bonding, making the compound suitable for enzyme inhibition studies .

Scientific Research Applications

3-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The compound’s unique features are highlighted through comparisons with structurally related molecules (Table 1):

Compound Key Substituents Functional Implications
Target Compound Cyclopropyl-2-oxoimidazolidine + benzoic acid Enhanced rigidity, moderate lipophilicity (LogP ~1.8*), potential for dual H-bonding sites
3-(2-Methyl-1H-imidazol-1-yl)benzoic acid Methylimidazole + benzoic acid Higher polarity (LogP ~0.9*), flexible imidazole ring
Chidamide (N-(2-amino-4-fluorophenyl)-benzamide) Fluorophenyl + pyridyl acrylamide Larger molecular weight (~389 g/mol), extended π-system for protein interaction
2-Amino-benzoic acid derivatives Amino group + benzoic acid Increased solubility, reduced steric bulk

*Hypothetical LogP values based on substituent contributions.

  • 2-Oxoimidazolidine: The oxo group enhances hydrogen-bonding capacity relative to non-oxidized imidazolidines or imidazoles, as seen in 3-(2-methyl-1H-imidazol-1-yl)benzoic acid .

Biological Activity

3-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O3C_{13}H_{15}N_{3}O_{3}. The compound features a benzoic acid moiety linked to a cyclopropyl-substituted imidazolidinone, which contributes to its unique biological properties.

Research indicates that compounds with imidazolidinone structures often exhibit diverse biological activities, including antibacterial, antifungal, and anticancer effects. The proposed mechanisms include:

  • Enzyme Inhibition : The imidazolidinone ring can interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as a modulator of specific receptors involved in cellular signaling pathways.

Antibacterial Activity

Studies have demonstrated that derivatives of imidazolidinones possess significant antibacterial properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
CompoundActivity AgainstReference
3-Cyclopropyl derivativesStaphylococcus aureus
2-OxoimidazolidinonesStreptococcus pneumoniae

Anticancer Activity

The compound's potential in cancer treatment is under investigation:

  • Cell Line Studies : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various imidazolidinone derivatives, revealing that modifications to the cyclopropyl group significantly enhanced antibacterial activity .
  • Antitumor Activity Assessment : In a recent trial, researchers tested the compound against several cancer cell lines, reporting promising results in inhibiting tumor growth and promoting apoptosis .

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